2(1H)-Quinolinone, 3-(2-bromoacetyl)-
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Overview
Description
2(1H)-Quinolinone, 3-(2-bromoacetyl)- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromoacetyl group at the 3-position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-(2-bromoacetyl)- typically involves the bromination of 3-acetylquinolinone. The reaction is carried out in the presence of bromine in a suitable solvent such as chloroform, with continuous stirring to ensure complete bromination . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 3-(2-bromoacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3-(2-bromoacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles to form a variety of derivatives.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems such as thiazoles, triazoles, and pyridines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Cyclization Agents: Cyclization reactions often involve the use of thioureas, hydrazines, and other bifunctional reagents.
Major Products Formed
The major products formed from these reactions include a wide range of heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2(1H)-Quinolinone, 3-(2-bromoacetyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: The compound exhibits antimicrobial, antiproliferative, and cytotoxic activities, making it a valuable tool in biological research.
Chemical Sensors: It is used in the development of fluorescent sensors for the detection of various analytes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-(2-bromoacetyl)- involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This interaction is crucial for its biological activities, including antimicrobial and antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoacetyl)-2H-chromen-2-one: Similar in structure but belongs to the coumarin family.
3-(2-Bromoacetyl)coumarin: Another related compound with similar synthetic routes and applications.
Uniqueness
2(1H)-Quinolinone, 3-(2-bromoacetyl)- is unique due to its quinolinone core, which imparts distinct biological activities and chemical reactivity compared to its coumarin analogs . This uniqueness makes it a valuable compound in the development of novel therapeutic agents and chemical sensors.
Properties
Molecular Formula |
C11H8BrNO2 |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-3H-quinolin-2-one |
InChI |
InChI=1S/C11H8BrNO2/c12-6-10(14)8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5,8H,6H2 |
InChI Key |
AFHPZNZGTNULGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(C(=O)N=C2C=C1)C(=O)CBr |
Origin of Product |
United States |
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